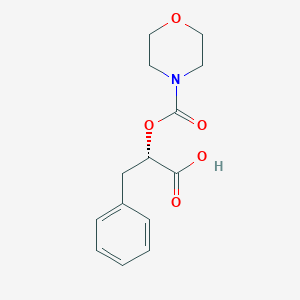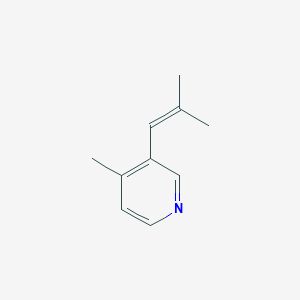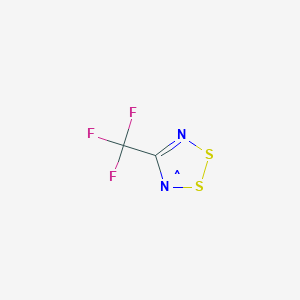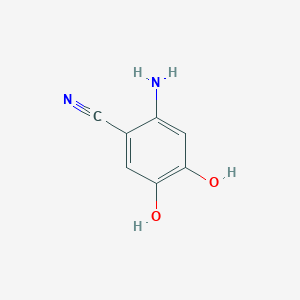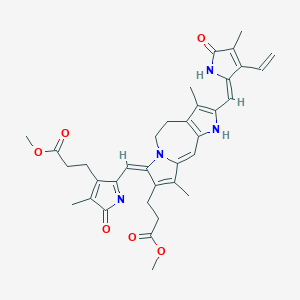
Nixdde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nixdde is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. The compound is synthesized using a unique method that involves the use of advanced technologies and techniques.
Mécanisme D'action
The mechanism of action of Nixdde is not fully understood. However, it is believed that the compound works by interacting with the cell membrane of the target organism, causing damage to the cell and ultimately leading to cell death. This compound may also work by disrupting the metabolic processes of the target organism, leading to a decrease in energy production and ultimately leading to cell death.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects on organisms. In studies conducted on rats, this compound was found to cause liver and kidney damage at high doses. In studies conducted on insects, this compound was found to cause a decrease in energy production and ultimately leading to cell death. In studies conducted on plants, this compound was found to cause a decrease in growth and development.
Avantages Et Limitations Des Expériences En Laboratoire
Nixdde has several advantages for lab experiments, including its ability to produce high-quality films with precise control over thickness and composition. However, there are also limitations to using this compound in lab experiments, including its potential toxicity to organisms and the need for specialized equipment and expertise to synthesize and handle the compound.
Orientations Futures
There are several future directions for research on Nixdde, including the development of new synthesis methods that are more efficient and cost-effective, the investigation of the compound's potential applications in medicine, agriculture, and environmental science, and the study of the compound's toxicity and safety for use in various applications.
Conclusion
In conclusion, this compound is a synthetic compound that has potential applications in various fields of scientific research. The compound is synthesized using advanced technologies and techniques such as CVD and ALD. This compound works by interacting with the cell membrane of the target organism, causing damage to the cell and ultimately leading to cell death. The compound has several advantages for lab experiments, including its ability to produce high-quality films with precise control over thickness and composition. However, there are also limitations to using this compound in lab experiments, including its potential toxicity to organisms and the need for specialized equipment and expertise to synthesize and handle the compound. Future research on this compound should focus on the development of new synthesis methods, investigation of potential applications, and study of toxicity and safety for use in various applications.
Méthodes De Synthèse
The synthesis of Nixdde involves the use of advanced technologies and techniques such as chemical vapor deposition (CVD) and atomic layer deposition (ALD). CVD is a process that involves the deposition of thin films of materials on a substrate by chemical reactions in the gas phase. ALD is a process that involves the deposition of thin films of materials on a substrate by alternating exposure to two or more chemical precursors. Both CVD and ALD are used to synthesize this compound due to their ability to produce high-quality films with precise control over thickness and composition.
Applications De Recherche Scientifique
Nixdde has potential applications in various fields of scientific research, including medicine, agriculture, and environmental science. In medicine, this compound can be used as a drug delivery system due to its ability to release drugs in a controlled manner. In agriculture, this compound can be used as a pesticide due to its ability to kill insects and pests. In environmental science, this compound can be used to remove pollutants from water and air due to its ability to absorb and adsorb pollutants.
Propriétés
| 117032-45-8 | |
Formule moléculaire |
C35H38N4O6 |
Poids moléculaire |
610.7 g/mol |
Nom IUPAC |
methyl 3-[(11E)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-11-[[3-(3-methoxy-3-oxopropyl)-4-methyl-5-oxopyrrol-2-yl]methylidene]-6,13-dimethyl-4,10-diazatricyclo[8.3.0.03,7]trideca-1,3(7),5,12-tetraen-12-yl]propanoate |
InChI |
InChI=1S/C35H38N4O6/c1-8-22-20(4)34(42)37-27(22)15-26-18(2)24-13-14-39-30(16-28(24)36-26)19(3)25(10-12-33(41)45-7)31(39)17-29-23(9-11-32(40)44-6)21(5)35(43)38-29/h8,15-17,36H,1,9-14H2,2-7H3,(H,37,42)/b27-15-,31-17+ |
Clé InChI |
CNVMXBANPYIJHF-ZISNHAQESA-N |
SMILES isomérique |
CC1=C(NC2=C1CCN\3C(=C2)C(=C(/C3=C\C4=NC(=O)C(=C4CCC(=O)OC)C)CCC(=O)OC)C)/C=C\5/C(=C(C(=O)N5)C)C=C |
SMILES |
CC1=C(NC2=C1CCN3C(=C2)C(=C(C3=CC4=NC(=O)C(=C4CCC(=O)OC)C)CCC(=O)OC)C)C=C5C(=C(C(=O)N5)C)C=C |
SMILES canonique |
CC1=C(NC2=C1CCN3C(=C2)C(=C(C3=CC4=NC(=O)C(=C4CCC(=O)OC)C)CCC(=O)OC)C)C=C5C(=C(C(=O)N5)C)C=C |
Synonymes |
neobiliverdin IX delta dimethyl ester neobiliverdine IXdelta dimethyl ester NIXDDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



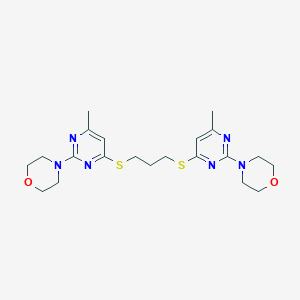
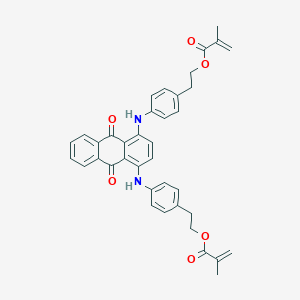
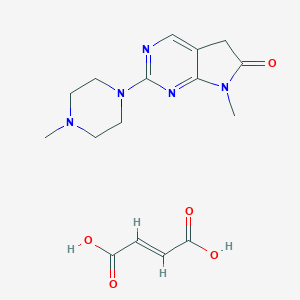
![2-[2-(Carboxymethyl)phenoxy]-3,4-dimethylbenzoic acid](/img/structure/B55774.png)

![8-Azabicyclo[3.2.1]octan-2-ol,6-fluoro-8-methyl-,(2-exo,6-endo)-(9CI)](/img/structure/B55777.png)
